1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Description
1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a piperazine derivative featuring a 2-bromobenzyl group and a naphthalen-1-ylmethyl substituent. Piperazine-based compounds are widely studied due to their structural versatility, enabling interactions with biological targets such as neurotransmitter receptors and enzymes. The naphthalene moiety, a bulky aromatic system, may improve lipophilicity and influence binding affinity to hydrophobic pockets in target proteins.
Properties
Molecular Formula |
C22H23BrN2 |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C22H23BrN2/c23-22-11-4-2-7-20(22)17-25-14-12-24(13-15-25)16-19-9-5-8-18-6-1-3-10-21(18)19/h1-11H,12-17H2 |
InChI Key |
NBLSAVGABBDBJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can be achieved through several methods. One common approach involves the reaction of 1-(naphthalen-1-ylmethyl)piperazine with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or aldehydes .
Scientific Research Applications
Medicinal Applications
Research indicates that compounds similar to 1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine may possess significant pharmacological activities. Here are some notable applications:
- Antipsychotic Activity : Preliminary studies suggest that derivatives of piperazine compounds exhibit antipsychotic effects, potentially through modulation of neurotransmitter systems such as dopamine and serotonin receptors.
- Anxiolytic and Antidepressant Effects : Similar compounds have been investigated for their anxiolytic and antidepressant properties, indicating potential therapeutic uses in treating mood disorders .
- Anticancer Potential : The compound's structural features may confer anticancer activity. Studies on related compounds have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer . The mechanism may involve apoptosis induction or inhibition of proliferation pathways.
Synthetic Applications
The synthesis of 1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine typically involves multi-step reactions that can be optimized for yield and purity. The synthetic routes often leverage the reactivity of the brominated aromatic system to form new derivatives, which can lead to compounds with enhanced biological activity.
The biological activity of 1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine has been investigated through various interaction studies. These studies focus on its binding affinity to specific biological targets, which is crucial for understanding its pharmacodynamics and pharmacokinetics.
Table 2: Summary of Biological Activities
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on Anticancer Agents : Research demonstrated that piperazine-linked naphthalimide derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting similar potential for the compound .
- Neuroimaging Applications : Related compounds were explored as PET ligands for visualizing brain targets, indicating their utility in neurological research.
- Molecular Docking Studies : Computational studies showed promising interactions with specific receptors, supporting the hypothesis that these compounds can modulate biological pathways effectively .
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Aromatic Systems : Naphthalene-containing derivatives (e.g., ) exhibit higher molecular weights (~350–400 g/mol) and melting points compared to single-ring aryl analogs, suggesting enhanced crystalline stability.
Physical and Chemical Properties
Comparative data from synthesized analogs reveal trends in melting points and solubility:
The target compound’s naphthalene group likely increases its melting point (>100°C) relative to simpler aryl derivatives, while bromine may reduce aqueous solubility compared to fluorine-containing analogs like flunarizine .
Optimization Insights :
- Yields for brominated analogs range from 43–68% (), suggesting room for improvement via microwave-assisted or catalytic methods (e.g., Fe-catalyzed coupling in ).
Biological Activity
1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a complex organic compound that belongs to the piperazine family. Its unique structure, characterized by a piperazine ring substituted with both a naphthalen-1-ylmethyl group and a 2-bromophenylmethyl group, suggests potential for significant biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of 1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is C22H23BrN2, with a molecular weight of 485.38 g/mol. The presence of bromine in the aromatic ring contributes to its reactivity and biological activity. The compound's structural complexity enhances its potential interactions with biological targets compared to simpler analogs.
| Property | Value |
|---|---|
| Molecular Formula | C22H23BrN2 |
| Molecular Weight | 485.38 g/mol |
| LogP | 5.014 |
| Polar Surface Area | 7.24 Ų |
| Hydrogen Bond Acceptors | 2 |
Biological Activity Overview
Research indicates that compounds similar to 1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine may exhibit various biological activities, including:
- Anticancer Effects : Compounds in this class have shown promise in inhibiting cancer cell proliferation and migration.
- Neuropharmacological Activity : The piperazine structure is often associated with psychoactive properties, suggesting potential applications in treating neurological disorders.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various pathogens.
The specific mechanisms through which 1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine exerts its biological effects require empirical investigation. However, based on structural analogs, several possible mechanisms can be proposed:
- Receptor Modulation : The compound may interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing signaling pathways involved in mood and behavior.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes critical for cancer cell survival or proliferation.
- Cell Cycle Disruption : Similar compounds have been reported to induce apoptosis in cancer cells by disrupting the cell cycle.
Case Studies and Research Findings
Several studies have explored the biological activity of related piperazine derivatives:
- Anticancer Activity : A study on piperazine derivatives found that certain modifications led to enhanced cytotoxicity against various cancer cell lines (MDA-MB-231, MDA-MB-436) through inhibition of the VEGF-C signaling pathway .
- Neuropharmacology : Research has shown that structurally similar compounds can selectively target serotonin receptors, indicating potential for treating anxiety and depression .
- Antimicrobial Effects : In vitro studies have demonstrated that certain piperazine derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
